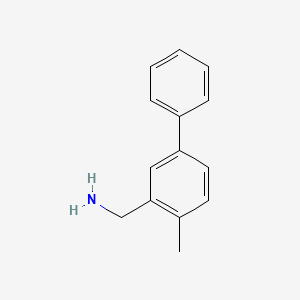

2-Methyl-5-phenylbenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(2-methyl-5-phenylphenyl)methanamine |

InChI |

InChI=1S/C14H15N/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

InChI Key |

NLGVTMNACISSOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 5 Phenylbenzylamine and Analogues

Direct Synthetic Routes and Optimization

Direct synthetic routes to 2-methyl-5-phenylbenzylamine involve the formation of the amine functionality on a pre-existing 2-methyl-5-phenylbenzyl core structure. These methods are often favored for their atom economy and straightforward reaction pathways.

Reductive Amination Strategies for Benzylamines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) for primary amines, to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine.

For the synthesis of this compound, the key precursor is 2-methyl-5-phenylbenzaldehyde. The reaction proceeds by the condensation of this aldehyde with ammonia under mildly acidic conditions to form the corresponding imine. This intermediate is subsequently reduced using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the unreacted aldehyde.

| Reducing Agent | Typical Solvent | Key Features | Reported Yields (Analogous Systems) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Cost-effective and readily available; can also reduce the starting aldehyde if conditions are not controlled. | Good to Excellent |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Highly selective for the imine over the carbonyl group, allowing for one-pot reactions. | Excellent |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol (B145695), Ethyl Acetate | "Green" method with high atom economy; may require pressure equipment. | High to Quantitative |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and effective alternative to NaBH₃CN, avoiding cyanide waste streams. | Excellent |

Nucleophilic Substitution Reactions with Aryl Halides

Another direct approach to benzylamines is the nucleophilic substitution of a benzyl (B1604629) halide with an amine source. This process, known as ammonolysis when ammonia is used, involves the cleavage of the carbon-halogen bond by the ammonia nucleophile. The synthesis of this compound via this route would begin with the corresponding 2-methyl-5-phenylbenzyl halide (e.g., chloride or bromide).

The reaction is typically carried out by treating the benzyl halide with an ethanolic solution of ammonia in a sealed tube at elevated temperatures (e.g., 373 K). A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the starting benzyl halide to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is generally used.

The mechanism of substitution for benzyl halides can have both Sₙ1 and Sₙ2 character, influenced by the solvent and substituents on the aromatic ring. The use of environmentally benign solvents like glycerol has also been explored to facilitate the dissolution of both the organic halide and the amine salt, while allowing for easy product separation.

| Amine Source | Substrate | Solvent | Conditions | Primary Challenge |

|---|---|---|---|---|

| Ammonia (ethanolic solution) | Benzyl Halide | Ethanol | Sealed tube, 100 °C | Over-alkylation leading to mixtures of primary, secondary, and tertiary amines. |

| Ammonium Acetate | Benzyl Chloride | Glycerol | 60-100 °C | Reaction produces benzyl acetate, requiring a subsequent conversion step to the amine. |

| Gabriel Synthesis (Phthalimide anion) | Benzyl Halide | DMF | Two steps: 1) Alkylation, 2) Hydrolysis (e.g., with hydrazine) | A multi-step but clean method to produce only the primary amine. |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis offers highly versatile and efficient methods for constructing the core structure and introducing the amine functionality in molecules like this compound. These reactions often exhibit high functional group tolerance and allow for modular assembly of complex structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.

In a synthetic strategy for this compound, the Suzuki reaction is ideal for constructing the central 2-methylbiphenyl core. A highly effective approach involves coupling phenylboronic acid with a functionalized aryl halide such as 5-bromo-2-methylbenzonitrile. The resulting 2-methyl-5-phenylbenzonitrile can then be readily reduced to the target benzylamine (B48309) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step sequence is often preferred because the nitrile group is robust and compatible with the Suzuki coupling conditions.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (such as K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane with water.

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 °C |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/Water | 80-110 °C |

| PdCl₂(dppf) | dppf (integral to catalyst) | K₂CO₃ | DMF or Dioxane | 80-100 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. While its primary application is the synthesis of aryl amines, the methodology can be adapted for benzylamine synthesis.

A direct synthesis of this compound would involve the coupling of 2-methyl-5-phenylbenzyl halide with an ammonia equivalent. However, this application is less common. A more established analogous reaction is the coupling of an aryl halide with benzylamine to produce N-arylbenzylamines. For instance, the coupling of 4-bromotoluene with benzylamine demonstrates the feasibility of using primary amines in this transformation.

The reaction is highly dependent on the choice of catalyst system, which consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a specialized, bulky electron-rich phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). The development of successive generations of ligands has greatly expanded the scope and utility of this reaction, allowing it to proceed under milder conditions.

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Aryl Bromides + Primary Amines. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Butanol or Dioxane | Aryl Chlorides/Bromides + Primary Amines. |

| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC) | NaOtBu | Dioxane | Aryl Bromides + Benzylamine. |

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, representing an older alternative to the palladium-catalyzed Buchwald-Hartwig amination. The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.

In the context of synthesizing precursors to this compound, an Ullmann reaction could be used to prepare 2-methyl-5-phenylaniline from 5-bromo-2-methylbiphenyl and ammonia or an amine equivalent. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.

Modern advancements have led to the development of catalytic systems that operate under significantly milder conditions. These improved methods utilize a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand, often a diamine or an amino acid like proline. These ligands stabilize the copper catalyst and facilitate the coupling, allowing the reaction to proceed at lower temperatures (e.g., 100 °C) and with a broader substrate scope.

| Copper Source | Ligand/Additive | Base | Solvent | Temperature |

|---|---|---|---|---|

| Copper powder (stoichiometric) | None | K₂CO₃ | DMF, Nitrobenzene | >200 °C |

| CuI (catalytic) | 1,10-Phenanthroline | K₃PO₄ | Dioxane, Toluene | 100-120 °C |

| CuI (catalytic) | L-Proline or Prolinamide | K₂CO₃ | DMSO or Water. | 90-100 °C |

Stepwise Synthesis and Derivatization Approaches

Stepwise synthesis provides a robust and controllable route to complex molecules like this compound, allowing for precise modification and functionalization at various stages. This approach typically begins with a readily available precursor that is sequentially elaborated to the final product.

Amine Acylation and Functionalization of Benzylamine Precursors

Amine acylation is a fundamental transformation in the synthesis of benzylamine derivatives. It is often employed to install a protecting group, which modulates the reactivity of the amine, or to introduce a functional handle for further diversification. For instance, the synthesis of a this compound analogue could commence from 2-nitrobenzaldehyde, which is reduced to the corresponding primary amine. nih.gov This amine intermediate can be unstable and is often quickly acylated to improve stability. nih.gov The resulting acetamide is a stable precursor that can undergo further reactions.

The acylation of a benzylamine precursor can be achieved using various acylating agents, such as acetyl chloride or acetic anhydride, to yield the corresponding N-acetylated derivative. doubtnut.com This transformation not only protects the amine but can also influence the electronic properties and conformational preferences of the molecule, which is critical in drug design. Subsequent deprotection can unmask the amine for further reactions, such as alkylation or coupling.

| Precursor | Acylating Agent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzylamine | Acetyl Chloride | N-Benzylacetamide | Base (e.g., Pyridine), CH2Cl2, 0°C to RT | doubtnut.com |

| (2-aminophenyl)methan-ol | Acetic Anhydride | N-(2-(hydroxymethyl)phenyl)acetamide | Pyridine, RT | nih.gov |

| 4-Methoxybenzylamine | Benzoyl Chloride | N-(4-Methoxybenzyl)benzamide | Aq. NaOH, Schotten-Baumann | General Method |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.govorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govfrontiersin.org

For the synthesis of this compound analogues, a three-component Petasis-type reaction could be envisioned. This would involve the reaction of a boronic acid (e.g., (4-methyl-[1,1'-biphenyl]-3-yl)boronic acid), an amine (e.g., ammonia or a primary amine), and an aldehyde (e.g., formaldehyde). This one-pot process would directly assemble the core structure of the substituted benzylamine. organic-chemistry.org Similarly, the Ugi or Passerini reactions, which utilize isocyanides as key components, can generate complex peptide-like scaffolds incorporating a benzylamine moiety. organic-chemistry.org These MCRs are powerful tools for creating libraries of structurally diverse analogues for biological screening.

| MCR Type | Component 1 | Component 2 | Component 3 (and 4) | Product Type | Reference |

|---|---|---|---|---|---|

| Strecker Synthesis | Aldehyde | Amine | Cyanide Source | α-Aminonitriles | nih.govorganic-chemistry.org |

| Petasis Reaction | Amine | Aldehyde/Ketone | Organoboronic Acid | Substituted Amines | organic-chemistry.org |

| Ugi Reaction (4CR) | Aldehyde/Ketone | Amine | Carboxylic Acid, Isocyanide | α-Acylamino Amides | nih.gov |

| Mannich Reaction | Amine (Primary/Secondary) | Formaldehyde | Carbonyl Compound | β-Amino-Carbonyl Compounds | organic-chemistry.org |

Stereoselective and Chiral Synthesis of Substituted Benzylamines

The stereochemistry of benzylamines often plays a critical role in their biological activity. Consequently, the development of stereoselective and chiral synthetic methods is of paramount importance. Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting with a chiral precursor.

One effective method is the asymmetric addition of organometallic reagents to N-activated imines. For example, a rhodium complex coordinated with a chiral diene ligand can catalyze the asymmetric addition of dimethylzinc to N-tosylarylimines, affording chiral benzylamines with high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral α-substituted benzylamines as reagents that can impart an asymmetric bias during the synthesis, with the chiral auxiliary being removed at a later stage. google.com Furthermore, asymmetric aza-Prins reactions can be employed to construct chiral piperidine rings, which can be precursors to complex benzylamine-containing structures like benzomorphans. csic.es

| Methodology | Key Reagent/Catalyst | Substrate | Product Feature | Reference |

|---|---|---|---|---|

| Asymmetric Addition | Rh-Ph-bod* Complex | N-Tosylarylimine | High Enantioselectivity | organic-chemistry.org |

| Chiral Auxiliary | α-Substituted Benzylamine | Racemic Substrate | Diastereomeric Separation | google.com |

| Aza-Prins Reaction | Bi(OTf)3 | Chiral α-Hydroxyaldehyde | Diastereoselective Cyclization | csic.es |

| Reductive Amination | Chiral Hydrogenation Catalyst | Imine | Enantiomerically Enriched Amine | General Method |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of benzylamines can proceed through various pathways, including those involving radical intermediates or nucleophilic addition-elimination sequences.

Radical Reaction Pathways in Benzylamine Synthesis

Radical reactions offer unique pathways for the formation of C–C and C–N bonds. In the context of benzylamine synthesis, copper-catalyzed carboamination of alkenes represents a modern approach. nih.gov The mechanism is proposed to involve the addition of an alkyl radical to a styrene derivative. This generates a stabilized benzylic radical, which is then intercepted through a metal-mediated oxidative coupling with an amine derivative. nih.gov

The generation of the initial radical can be achieved from various precursors, such as potassium alkyltrifluoroborates or through photoredox catalysis. organic-chemistry.orgnih.gov This type of three-component coupling is powerful for rapidly constructing complex benzylamine derivatives from simple, readily available alkenes. nih.gov Another example involves the reaction of benzyne intermediates, which can act as radical acceptors. A stable radical like TEMPO can add to a benzyne, generating an aryl radical that can undergo further cyclization and trapping reactions. researchgate.net

Nucleophilic Addition-Elimination Mechanisms

Nucleophilic addition and addition-elimination mechanisms are fundamental to many methods used to synthesize benzylamines. The most common application is in reductive amination, where an amine attacks a carbonyl compound (an aldehyde or ketone) in a nucleophilic addition step to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine or iminium ion, which is then reduced to the final amine. A known process involves reacting a benzaldehyde with an amine to form an imine, which is subsequently hydrogenated. google.com

In nucleophilic aromatic substitution (SNAr), the mechanism proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.com While direct SNAr on an unactivated benzene (B151609) ring is difficult, this pathway is relevant for synthesizing precursors where the aromatic ring is substituted with strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com A related, though distinct, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate and can lead to substitution at a position different from the one bearing the leaving group. masterorganicchemistry.comlibretexts.org Kinetic studies of the addition of benzylamines to activated olefins, such as benzylidene Meldrum's acids, indicate the formation of a zwitterionic intermediate, consistent with a nucleophilic addition pathway. scispace.com

Sophisticated Spectroscopic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Methyl-5-phenylbenzylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Based on data from analogous compounds such as 2-methylbenzylamine (B130908) and substituted biphenyls, the predicted chemical shifts are detailed below.

The aromatic region (approximately 7.0-7.6 ppm) will be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenyl-substituted ring (positions 2', 3', 4', 5', and 6') and the protons on the methyl- and benzylamine-substituted ring (positions 3, 4, and 6) will likely appear as overlapping multiplets. The methyl group protons are expected to appear as a singlet at around 2.3 ppm. The benzylic methylene (B1212753) protons will likely be a singlet at approximately 3.8-4.4 ppm, and the amine proton (NH) is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ | ~2.3 | Singlet | N/A |

| CH₂ | ~3.8 - 4.4 | Singlet | N/A |

| NH | Variable | Broad Singlet | N/A |

| Aromatic H's | ~7.0 - 7.6 | Multiplet | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The predicted chemical shifts are based on data from related structures like N-benzyl-N-(2-methylbenzyl)aniline and 4-methylbiphenyl.

The spectrum would show signals for the methyl carbon at around 19-22 ppm and the benzylic methylene carbon in the range of 48-55 ppm. The aromatic region will display multiple signals between approximately 110 and 150 ppm, corresponding to the twelve aromatic carbons. The quaternary carbons, those directly attached to other non-hydrogen atoms, will generally have lower intensities.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | ~19 - 22 |

| CH₂ | ~48 - 55 |

| Aromatic CH | ~110 - 130 |

| Aromatic Quaternary C | ~130 - 150 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in assigning the protons within each aromatic ring by showing correlations between adjacent aromatic protons. For instance, the proton at position 3 would show a correlation with the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the methyl protons would show a correlation to the aromatic carbon at position 2, and the benzylic methylene protons would show correlations to the aromatic carbon at position 1 and the carbons of the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This technique can provide information about the three-dimensional structure and conformation of the molecule. For example, a NOESY spectrum might show a correlation between the benzylic methylene protons and the aromatic proton at position 6, indicating their spatial closeness.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the primary amine is expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric C-H stretching of the methyl group would also be a prominent feature. The C-C stretching vibrations of the biphenyl (B1667301) linkage would also be observable. A detailed analysis of the Raman spectrum, often in conjunction with theoretical calculations, can provide a comprehensive understanding of the molecule's vibrational modes. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. For a compound like this compound, high-resolution and tandem mass spectrometry techniques are particularly insightful.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its chemical formula, C₁₄H₁₆N. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the unambiguous identification of the compound.

Table 1: Illustrative HRMS Data for Protonated this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅N |

| Theoretical Exact Mass (M) | 197.1204 |

| Theoretical m/z of [M+H]⁺ | 198.1283 |

| Experimentally Observed m/z | 198.1280 |

| Mass Accuracy (ppm) | -1.5 |

Note: The data in this table is illustrative and represents typical values expected from HRMS analysis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule. In a typical experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Based on the fragmentation patterns of similar benzylamine (B48309) compounds, a plausible fragmentation pathway can be proposed. nih.govresearchgate.net

A primary fragmentation route for protonated benzylamines involves the neutral loss of ammonia (B1221849) (NH₃). nih.gov This is often followed by the formation of a stable tropylium (B1234903) ion. For this compound, the initial loss of NH₃ would lead to the formation of a 2-methyl-5-phenylbenzyl cation. Subsequent rearrangements could occur to form even more stable carbocations. The presence of the biphenyl moiety can also influence the fragmentation, potentially leading to cleavages at the bond connecting the two phenyl rings or within the biphenyl system itself.

Table 2: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (Proposed) | Proposed Structure/Fragment | Neutral Loss |

| 198 | [C₁₄H₁₆N]⁺ (Protonated Molecule) | - |

| 181 | [C₁₄H₁₃]⁺ | NH₃ |

| 165 | [C₁₃H₉]⁺ | C₂H₆ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇N |

Note: This table presents plausible fragment ions based on the known fragmentation of related structures. Specific experimental data for this compound is not widely available.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption and emission of light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the biphenyl chromophore. researchgate.net Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. The presence of the methyl and benzylamine substituents may cause a slight shift in the absorption maximum (a batochromic or hypsochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695) to observe the fine vibrational structure, if any. The position and intensity of the absorption bands can be influenced by solvent polarity. tandfonline.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent

| Chromophore | Expected λmax (nm) | Type of Transition |

| Biphenyl | ~250-260 | π → π |

| Benzyl (B1604629) | ~260-270 | π → π |

Note: These are estimated values based on the chromophores present in the molecule.

Fluorescence spectroscopy can reveal information about the excited state properties of this compound. Many biphenyl derivatives are known to be fluorescent. nih.govrsc.org Upon excitation at a wavelength corresponding to its absorption maximum, the molecule may emit light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The photophysical properties, including the fluorescence lifetime, can be sensitive to the molecular environment, such as solvent polarity and the presence of quenchers.

Table 4: Anticipated Photophysical Properties of this compound

| Parameter | Expected Observation |

| Excitation Wavelength (λex) | Corresponds to UV-Vis absorption maximum |

| Emission Wavelength (λem) | Longer than λex |

| Stokes Shift | Positive value |

| Fluorescence | Potentially observable |

Note: The actual fluorescence properties would need to be determined experimentally.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray crystallography can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Information about how the molecules pack in the crystal lattice and the nature of any intermolecular forces, such as hydrogen bonding or van der Waals interactions.

Table 5: Structural Parameters Obtainable from X-ray Diffraction of a Molecular Crystal

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | 3D position of each atom in the unit cell |

| Bond Distances | Length of chemical bonds |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Crystal Packing | Arrangement of molecules in the solid state |

Note: This table outlines the general information that can be obtained from an X-ray diffraction study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Following a comprehensive search of academic and scientific literature, no specific research data was found regarding the chiroptical spectroscopic characterization of this compound. Consequently, there are no available studies utilizing techniques such as Circular Dichroism (CD) to analyze its enantiomeric properties.

Chiroptical spectroscopy, particularly Circular Dichroism, is a pivotal technique in stereochemistry for distinguishing between enantiomers of a chiral compound. This method measures the differential absorption of left- and right-circularly polarized light. As enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which can be positive or negative depending on the enantiomer and the wavelength of light. This spectral dissimilarity, often referred to as the Cotton effect, provides a definitive means of identifying and quantifying the enantiomeric excess (ee) of a sample.

In a typical academic research setting, the enantiomeric characterization of a novel chiral amine like this compound would involve the following hypothetical steps:

Synthesis and Separation : The racemic mixture of this compound would first be synthesized. Subsequently, the individual enantiomers, (R)-2-Methyl-5-phenylbenzylamine and (S)-2-Methyl-5-phenylbenzylamine, would be separated using a chiral resolution technique, such as diastereomeric salt formation or chiral chromatography.

Circular Dichroism Analysis : Each purified enantiomer would be dissolved in a suitable solvent and its CD spectrum recorded over a range of UV-Vis wavelengths. The resulting spectra would be expected to be mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

Data Interpretation : The obtained CD spectra would serve as a reference for determining the absolute configuration of the enantiomers, often in conjunction with theoretical calculations. Furthermore, the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample, allowing for quantitative analysis.

While the principles of chiroptical spectroscopy are well-established, the absence of published data for this compound means that its specific CD spectral characteristics, including the sign and magnitude of its Cotton effects and the wavelengths at which they occur, remain undetermined. Such information would be crucial for researchers working on the synthesis, stereochemistry, and potential applications of this compound. The lack of this data highlights a gap in the current body of scientific knowledge.